

# Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinoline

Cat. No.: B188114

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-4-chloro-2-methylquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

## Spectroscopic Data Summary

The empirical formula for **6-Bromo-4-chloro-2-methylquinoline** is  $C_{10}H_7BrClN$ , with a molecular weight of approximately 256.53 g/mol. The spectroscopic data presented below serves to confirm the identity and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **6-Bromo-4-chloro-2-methylquinoline** are summarized below.

Table 1:  $^1H$  NMR Spectroscopic Data for **6-Bromo-4-chloro-2-methylquinoline**

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
8.17	d	2.0	H-5
7.86	dd	9.0, 2.0	H-7
7.74	d	9.0	H-8
7.33	s	-	H-3
2.69	s	-	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **6-Bromo-4-chloro-2-methylquinoline**

Chemical Shift ( $\delta$ ) [ppm]	Assignment
159.9	C-2
147.8	C-8a
144.5	C-4
134.1	C-7
130.4	C-5
127.2	C-4a
125.8	C-8
122.6	C-3
119.9	C-6
25.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for **6-Bromo-4-chloro-2-methylquinoline** are presented below. Due to the lack of a publicly available spectrum for this specific compound, the data is

inferred based on characteristic frequencies for substituted quinolines and halogenated aromatic compounds.

Table 3: Predicted Infrared (IR) Spectroscopic Data for **6-Bromo-4-chloro-2-methylquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
2920-2980	Medium	Methyl C-H stretch
1600-1620	Strong	C=N stretching (quinoline ring)
1550-1580	Strong	C=C stretching (aromatic ring)
1450-1500	Medium	C=C stretching (aromatic ring)
1000-1100	Strong	C-Cl stretch
800-850	Strong	C-H out-of-plane bending
550-650	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The mass spectrum of **6-Bromo-4-chloro-2-methylquinoline** is expected to show a characteristic isotopic pattern due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl) isotopes.

Table 4: Predicted Mass Spectrometry (MS) Data for **6-Bromo-4-chloro-2-methylquinoline**

m/z	Relative Intensity (%)	Assignment
255	~100	$[M]^+$ ( $C_{10}H_7^{79}Br^{35}ClN$ )
257	~130	$[M+2]^+$ ( $C_{10}H_7^{81}Br^{35}ClN$ and $C_{10}H_7^{79}Br^{37}ClN$ )
259	~42	$[M+4]^+$ ( $C_{10}H_7^{81}Br^{37}ClN$ )
220	Moderate	$[M-Cl]^+$
176	Moderate	$[M-Br]^+$
141	Moderate	$[M-Br-Cl]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **6-Bromo-4-chloro-2-methylquinoline**.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **6-Bromo-4-chloro-2-methylquinoline** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a 5 mm NMR tube.
- **$^1H$  NMR Acquisition:** A proton spectrum is acquired using a standard pulse sequence on a 400 or 500 MHz spectrometer. The spectral width is typically set to 12-15 ppm. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.
- **$^{13}C$  NMR Acquisition:** A proton-decoupled  $^{13}C$  spectrum is acquired on the same instrument. The spectral width is set to approximately 220-250 ppm. A larger number of scans is required compared to  $^1H$  NMR to achieve adequate signal intensity due to the low natural abundance of the  $^{13}C$  isotope.

### IR Spectroscopy

- **Sample Preparation:** As **6-Bromo-4-chloro-2-methylquinoline** is a solid, the KBr pellet method is typically used. A small amount of the sample (1-2 mg) is ground with anhydrous

potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed under high pressure to form a transparent pellet.

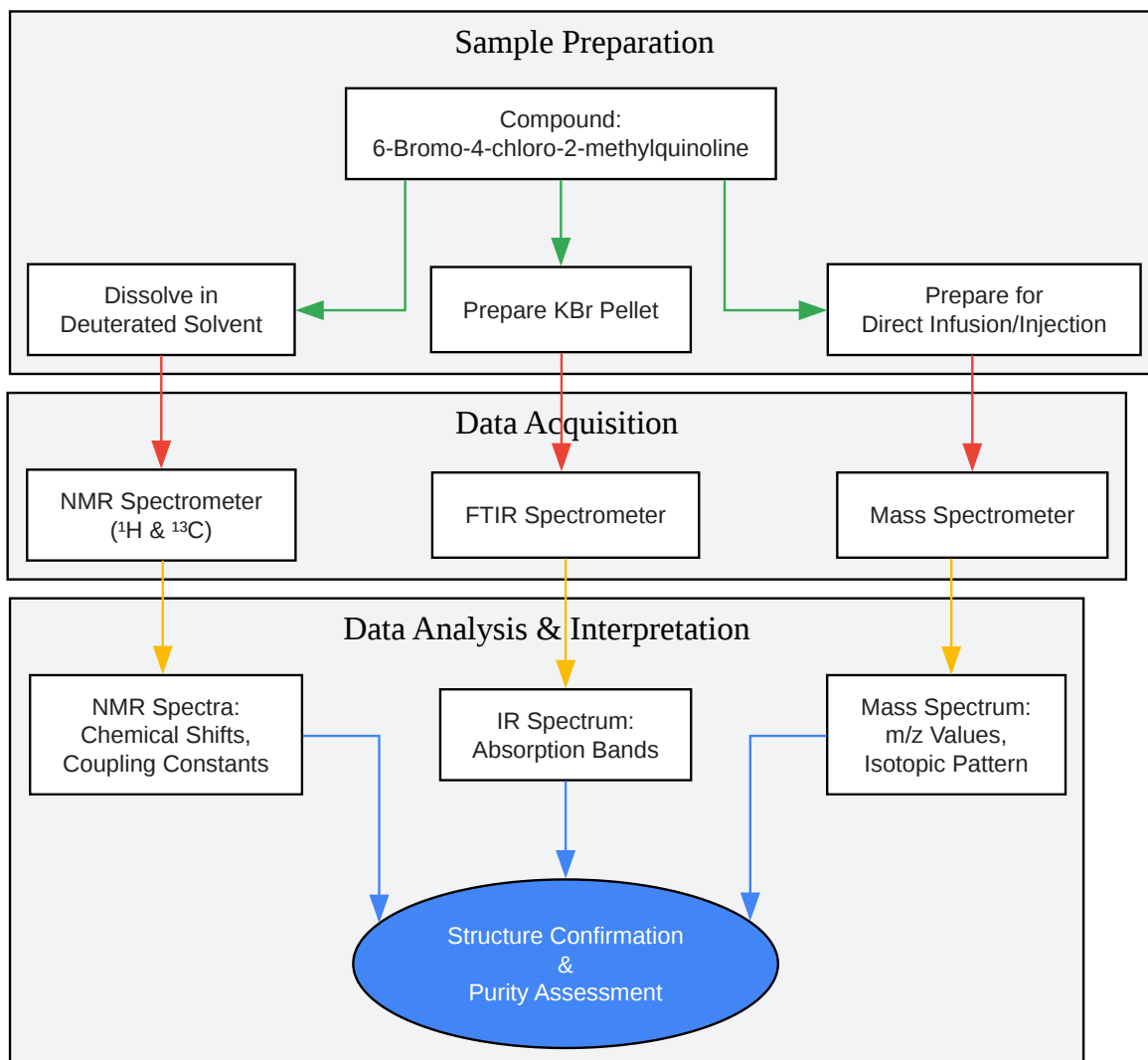
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Electron Impact (EI) at 70 eV is a common ionization method for this type of molecule.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-4-chloro-2-methylquinoline**.



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Caption: General workflow for spectroscopic analysis.

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